O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Overview
Description
O-(2-Methyl-allyl)-hydroxylamine hydrochloride: is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methyl-allyl)-hydroxylamine hydrochloride typically involves the reaction of 2-methylallyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Methylallyl chloride+Hydroxylamine hydrochloride→O-(2-Methyl-allyl)-hydroxylamine hydrochloride+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2-Methyl-allyl)-hydroxylamine hydrochloride can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the reactants used.
Scientific Research Applications
Chemistry: O-(2-Methyl-allyl)-hydroxylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the formation of nitrogen-containing heterocycles.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of O-(2-Methyl-allyl)-hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic character allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Hydroxylamine hydrochloride: A simpler hydroxylamine compound used in similar applications.
O-(2-Methyl-allyl)-hydroxylamine: The non-hydrochloride form of the compound.
2-Methylallyl chloride: A precursor used in the synthesis of O-(2-Methyl-allyl)-hydroxylamine hydrochloride.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to other hydroxylamines. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(2)3-6-5;/h1,3,5H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGVYBHREJFCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500474 | |
Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-64-3 | |
Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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